molecular formula C7H12F2N4 B1476470 1-(2-Azidoethyl)-3,3-difluoropiperidine CAS No. 2098011-81-3

1-(2-Azidoethyl)-3,3-difluoropiperidine

Cat. No.: B1476470
CAS No.: 2098011-81-3
M. Wt: 190.19 g/mol
InChI Key: AVOZRFUCSAMKSW-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3,3-difluoropiperidine is a fluorinated piperidine derivative featuring an azidoethyl (-CH₂CH₂N₃) substituent at the 1-position and two fluorine atoms at the 3,3-positions of the piperidine ring. This compound combines the structural rigidity of the piperidine scaffold with the electronic effects of fluorine substitution and the reactive azide group. Fluorination at the 3,3-positions reduces the basicity of the piperidine nitrogen compared to non-fluorinated analogues, which has implications for solubility, bioavailability, and receptor interactions . The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in drug discovery for bioconjugation or probe synthesis .

Properties

IUPAC Name

1-(2-azidoethyl)-3,3-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4/c8-7(9)2-1-4-13(6-7)5-3-11-12-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOZRFUCSAMKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(2-Azidoethyl)-3,3-difluoropiperidine with structurally related compounds, focusing on substituents, physicochemical properties, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Synthetic Applications References
This compound 1-(2-Azidoethyl), 3,3-difluoropiperidine 192.17 (calculated) Potential NMDA antagonism; azide for click chemistry Bioconjugation, drug discovery
1-(2-Azidoethyl)-3-methoxypyrrolidine 1-(2-Azidoethyl), 3-methoxypyrrolidine 170.21 Reactive azide group; discontinued commercially Click chemistry intermediates
3,3-Difluoropiperidine carbamate 3,3-difluoropiperidine + carbamate Varies by R-group NR2B NMDA receptor antagonism (patented) Neuropharmacology
4,4-Difluoropiperidine analogue 4,4-difluoropiperidine ~180 (estimated) GI₅₀ = 0.69 μM (HL-60 cells); higher potency vs. 3,3-difluoro Anticancer drug development
3,3-Difluoropyrrolidine 3,3-difluoropyrrolidine 176.17 Discontinued; azide reactivity Probe synthesis, NMR studies

Key Findings

Fluorination Position and Bioactivity :

  • 3,3-Difluoropiperidine derivatives (e.g., compound 4 in ) exhibit reduced potency (GI₅₀ = 16.9 μM in HL-60 cells) compared to 4,4-difluoropiperidine (GI₅₀ = 0.69 μM). This is attributed to attenuated basicity of the piperidine nitrogen due to proximal fluorine atoms, which may hinder receptor binding .
  • In contrast, 3,3-difluoropyrrolidine analogues (e.g., compound 12 in ) show mixed activity, suggesting ring size (5-membered vs. 6-membered) also influences target engagement .

Azide Reactivity :

  • The azidoethyl group in This compound enables click chemistry applications, similar to 1-(2-azidoethyl)piperidine (), which forms triazole-linked tropanes for receptor-binding studies .

Fluorine’s electron-withdrawing effects may enhance binding affinity and metabolic stability .

Physicochemical Properties: Fluorination at the 3,3-positions increases lipophilicity and lowers pKa compared to non-fluorinated piperidines, as shown in studies by Diederich and Müller (). This alters membrane permeability and pharmacokinetics .

Research Implications and Gaps

  • Synthetic Challenges : The azide group’s instability requires careful handling, and fluorination introduces synthetic complexity (e.g., regioselective fluorination via Selectfluor®) .
  • Biological Profiling : Direct biological data for This compound are absent in the provided evidence. Future studies should evaluate its NMDA receptor binding and cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Azidoethyl)-3,3-difluoropiperidine
Reactant of Route 2
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1-(2-Azidoethyl)-3,3-difluoropiperidine

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